Neotame

Food Science Thermal Stability Baking

Formulators seeking a high-intensity sweetener that withstands UHT sterilization and baking should select Neotame. Unlike aspartame, it retains 50.5% content after 121°C/15 min sterilization and 85% sweetness after baking up to 450°C. With negligible phenylalanine release, Neotame eliminates mandatory PKU warning labels. Its 6000–13000× sucrose potency drastically reduces usage rates, inventory costs, and bulk-density impact in powdered mixes and syrups.

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 165450-17-9
Cat. No. B1678184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeotame
CAS165450-17-9
SynonymsN-(N-(3,3-dimethylbutyl)-L-alpha-aspartyl)-L-phenylalanine 1-methyl ester
NC 00723
neotame
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1
InChIKeyHLIAVLHNDJUHFG-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4,75 % (w/w) at 60 °C in water, soluble in ethanol and ethyl acetate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neotame (CAS 165450-17-9): High-Intensity Sweetener Procurement and Baseline Characteristics


Neotame (NTM) is a high-potency, non-nutritive artificial sweetener derived from the dipeptide aspartame, chemically defined as N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester [1]. It is an N-substituted derivative with significantly enhanced sweetness potency, reported to be approximately 6000 to 13,000 times sweeter than sucrose and 30 to 60 times sweeter than its precursor aspartame [2][3]. Neotame provides zero calories at use levels and is characterized by a clean, sucrose-like sweet taste without the bitter or metallic off-notes common to other high-intensity sweeteners [2]. As a second-generation sweetener, it is designed for use across a broad range of food and beverage applications, offering improved stability and a distinct metabolic safety profile compared to its closest analog, aspartame [1].

Why Generic Substitution Fails for Neotame (CAS 165450-17-9): Performance Divergence in Stability and Safety


Despite its structural origin as an aspartame derivative, neotame cannot be substituted interchangeably with its parent compound or other high-intensity sweeteners due to critical divergences in thermal and pH stability, metabolic safety, and sweetness potency. Aspartame is known to degrade significantly under high-temperature processing (e.g., baking, pasteurization, sterilization) and in neutral pH conditions, leading to sweetness loss and the formation of phenylalanine, which poses a risk for individuals with phenylketonuria (PKU) [1][2]. In contrast, neotame maintains functional stability across a broader pH range and under thermal stress, and its metabolic pathway results in negligible phenylalanine release, eliminating the need for PKU warning labels [3][4]. Furthermore, neotame's sweetness is up to 60 times greater than aspartame's, meaning that direct replacement without recalibrating for potency would result in severe over- or under-sweetening [5]. These performance gaps make generic substitution economically and functionally untenable for formulators requiring precise sweetness delivery, clean labeling for PKU consumers, or robust shelf-life in processed foods.

Quantitative Differentiation of Neotame (CAS 165450-17-9): Evidence-Based Comparisons with Aspartame, Advantame, and Sucralose


Superior Thermal Stability in Baked Goods: Neotame vs. Aspartame

Neotame exhibits substantially greater thermal stability than aspartame during high-temperature baking. In cake production, after baking at 450°C, 85% of the initial neotame content remained intact, whereas comparative data for aspartame under similar baking conditions shows complete degradation, with aspartame known to be unstable and degrade at temperatures exceeding 80°C [1][2]. This difference allows neotame to be effectively used in baked goods where aspartame is functionally unsuitable.

Food Science Thermal Stability Baking

Enhanced Stability Under Sterilization Conditions: Neotame vs. Aspartame in Flavored Milk

In a direct comparative study of flavored milk, neotame demonstrated markedly superior stability to aspartame under both pasteurization and sterilization conditions. Pasteurization (90°C/20 min) resulted in approximately 40% loss of aspartame, while only 8% of neotame was degraded. Under in-bottle sterilization (121°C/15 min), aspartame was completely degraded, whereas 50.5% of neotame remained intact [1]. After 7 days of refrigerated storage, neotame retention was 87.18% compared to aspartame's 44.61% [1].

Dairy Science Sterilization Stability Shelf Life

Safety for Phenylketonuria (PKU) Consumers: Metabolic Differentiation from Aspartame

Unlike aspartame, which is metabolized to yield significant amounts of phenylalanine (approximately 50% of its mass), neotame undergoes a different metabolic pathway that results in negligible phenylalanine release [1][2]. Approximately half of ingested neotame is not absorbed and is excreted in feces, while the absorbed portion is excreted in urine as de-esterified neotame, producing only trace amounts of phenylalanine [1]. Consequently, neotame is safe for individuals with phenylketonuria (PKU) and does not require the PKU warning label mandated for aspartame in the United States [3].

Metabolism Safety Phenylketonuria

Quantitative Sweetness Potency: Neotame vs. Aspartame, Sucralose, and Advantame

Neotame's sweetness potency has been rigorously quantified against multiple comparators. At a sweetness equivalent to 5% sucrose in water, neotame is over 11,000 times sweeter than sucrose [1]. In a passion fruit juice matrix (9.4 g/100 g sucrose), neotame demonstrated a relative sweetness of 6025.64 versus sucrose, substantially exceeding sucralose (590.02) and aspartame (171.62) [2]. Another study determined neotame's potency at 7812.5 at 12.5% sucrose equivalence, compared to 786.1 for sucralose and 227.7 for aspartame [3]. Advantame, a third-generation derivative, is reported to be 1.5 to 2.5 times sweeter than neotame (20,000× sucrose), positioning neotame as an intermediate potency option .

Sensory Science Sweetness Potency Formulation

Acceptable Daily Intake (ADI) and Regulatory Positioning

Neotame's JECFA-established Acceptable Daily Intake (ADI) is 0–2 mg/kg body weight/day [1][2]. This is 20-fold lower than aspartame's ADI of 40 mg/kg bw/day and 2.5-fold lower than advantame's ADI of 5 mg/kg bw/day [1]. While a lower ADI might appear as a disadvantage, it is a direct consequence of neotame's extreme potency (30–60× aspartame); the actual exposure at equivalent sweetness levels is dramatically lower. For a 70 kg individual, the ADI for neotame equates to a sweetness equivalent of approximately 560–1120 g of sucrose per day, a level far exceeding typical consumption [3]. This regulatory profile, combined with the lack of a PKU warning requirement, distinguishes neotame from aspartame in global market access [4].

Regulatory Science Safety ADI

Shelf-Life Stability in Dry Storage: Neotame vs. Aspartame

Neotame demonstrates exceptional stability during dry storage. In a controlled study, neotame stored at 25°C and 60% relative humidity for 5 days exhibited only 4% loss [1]. This is in contrast to aspartame, which is known to be prone to degradation under humid conditions and has a limited shelf life in certain dry blends due to diketopiperazine formation [2]. Neotame's extended shelf life in dry powder form is reported to be years, particularly at mild temperatures [3], offering a significant logistical and procurement advantage over aspartame for long-term storage and global distribution.

Shelf Life Stability Storage

High-Value Industrial and Research Application Scenarios for Neotame (CAS 165450-17-9) Based on Quantitative Evidence


Sugar Reduction in Baked Goods Requiring High-Temperature Processing

Neotame is the optimal choice for formulators developing sugar-reduced baked goods such as cookies, cakes, and pastries. Unlike aspartame, which degrades completely under baking temperatures, neotame retains 85% of its sweetness after baking at 450°C [1]. This thermal stability enables a 1:1 replacement of sucrose with neotame in recipes without the need for protective encapsulation or complex processing adjustments, ensuring consistent sweetness and product quality throughout the baking process and shelf life.

Shelf-Stable Dairy and Beverage Products Requiring Sterilization

For dairy manufacturers producing in-bottle sterilized flavored milk or extended shelf-life beverages, neotame provides a quantifiable stability advantage. Under sterilization conditions (121°C/15 min) that completely degrade aspartame, neotame retains 50.5% of its initial content, ensuring adequate residual sweetness in the finished product [2]. This makes neotame the sweetener of choice for UHT-processed dairy drinks, canned beverages, and other products requiring terminal sterilization where aspartame would be rendered ineffective.

PKU-Friendly and Clean-Label Food and Beverage Formulations

Food manufacturers aiming to serve consumers with phenylketonuria (PKU) or seeking to avoid mandatory PKU warning labels should select neotame over aspartame. Neotame's metabolic pathway yields negligible phenylalanine, whereas aspartame releases approximately 50% phenylalanine by mass [3][4]. This differentiation allows for the development of PKU-safe dietetic foods, sugar-free confectionery, and tabletop sweeteners with a cleaner label, expanding market reach and simplifying regulatory compliance in regions with mandatory PKU labeling for aspartame.

Ultra-High Potency Sweetening for Cost-Optimized Formulations

In applications where maximum sweetness per unit mass is the primary procurement driver, neotame offers a compelling intermediate potency between sucralose and advantame. With a sweetness potency of 6000–13,000× sucrose, neotame is 10× sweeter than sucralose and 35× sweeter than aspartame in food matrices [5][6]. This extreme potency translates directly to lower usage rates, reduced ingredient inventory costs, and minimized impact on product bulk density, making it ideal for powdered drink mixes, flavor syrups, and concentrated sweetener blends where space and weight are at a premium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neotame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.